molecular formula C10H20NO2+ B1200549 Senecioylcholine CAS No. 20284-79-1

Senecioylcholine

Cat. No.: B1200549
CAS No.: 20284-79-1
M. Wt: 186.27 g/mol
InChI Key: VPXGYWMXCNLDKD-UHFFFAOYSA-N
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Description

Senecioylcholine is a choline ester identified in the hypobranchial glands of predatory marine gastropods within the Muricidae family, such as Acanthinucella spirata and Stramonita haemastoma . Structurally, it comprises choline linked to senecioyl acid (a branched α,β-unsaturated carboxylic acid). The compound is biosynthesized by these organisms as part of their chemical defense and prey immobilization strategies.

Isolation and detection of this compound typically involve thin-layer chromatography (TLC) for preliminary screening, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Preclinical studies highlight its neuromuscular blocking activity, particularly in inducing paralytic effects in marine bivalves, a mechanism critical for Muricidae predation . Its drug-like properties, including stability and oral bioavailability, have spurred interest in therapeutic applications, such as muscle relaxation and antimicrobial agents .

Properties

CAS No.

20284-79-1

Molecular Formula

C10H20NO2+

Molecular Weight

186.27 g/mol

IUPAC Name

trimethyl-[2-(3-methylbut-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C10H20NO2/c1-9(2)8-10(12)13-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1

InChI Key

VPXGYWMXCNLDKD-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OCC[N+](C)(C)C)C

Canonical SMILES

CC(=CC(=O)OCC[N+](C)(C)C)C

Other CAS No.

20284-79-1

Synonyms

eta,beta-dimethacryloylcholine
senecioylcholine
senecioylcholine iodide
tigloylcholine

Origin of Product

United States

Comparison with Similar Compounds

(a) Murexine (Urocanylcholine)

  • Structure : Contains an imidazole ring conjugated to an acryloyl group, unlike this compound’s linear α,β-unsaturated ester .
  • Bioactivity : Acts as a potent nicotinic acetylcholine receptor antagonist, inducing rapid paralysis in prey. This compound, while also paralytic, exhibits broader antimicrobial effects against marine pathogens .
  • Clinical Use : Murexine’s historical applications in muscle relaxation contrast with this compound’s ongoing preclinical evaluation .

(b) Tigloylcholine

  • Structural Isomerism: The tiglic acid moiety in tigloylcholine differs from this compound in the position of the methyl group on the unsaturated chain. This minor alteration significantly impacts receptor binding kinetics, with tigloylcholine showing lower paralytic potency in mussel assays .

(c) Dihydromurexine and N-Methylmurexine

  • Saturation and Methylation : Dihydromurexine’s saturated backbone reduces its bioactivity compared to murexine, while N-methylmurexine’s methyl group enhances metabolic stability, prolonging its effects .

Pharmacological and Toxicological Profiles

  • Muscle Relaxation : this compound and murexine both inhibit neuromuscular junctions but via distinct mechanisms. Murexine directly blocks receptors, whereas this compound may interfere with ion channels .
  • Antimicrobial Activity : this compound outperforms analogs like dihydromurexine against Vibrio spp., suggesting its utility in combating biofilm-associated infections .

Detection and Isolation Challenges

While TLC remains the primary screening tool for these compounds, this compound’s structural similarity to tigloylcholine necessitates advanced MS/MS or chiral NMR for unambiguous identification .

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